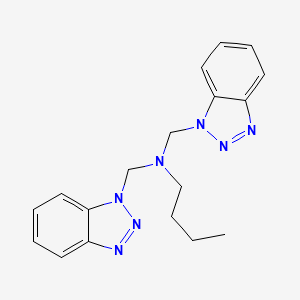

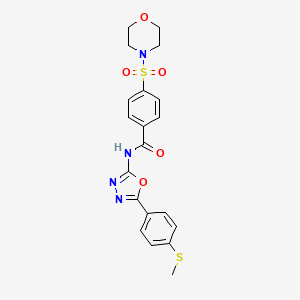

![molecular formula C13H17N5O4 B2826074 1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 899742-48-4](/img/structure/B2826074.png)

1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains functional groups such as hydroxyethyl, morpholino, and pyrazolopyrimidinone . These groups are commonly found in various pharmaceuticals and synthetic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, morpholino monomers can be synthesized through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The morpholino group would form a six-membered ring with the nitrogen atom, and the pyrazolopyrimidinone group would form a fused ring system .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the hydroxyethyl group could undergo reactions typical of alcohols, such as esterification or oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the nature of its functional groups. For example, the presence of polar groups like hydroxyethyl could influence its solubility in water .科学的研究の応用

Antibacterial Activity

FYL-67, a Novel Oxazolidinone Antibacterial Drug Metabolism Study

FYL-67, a linezolid analogue, showed excellent activity against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA). This study focused on identifying its phase I metabolites, revealing two metabolites, M1 and M2, formed through amide hydrolysis and further oxidation. The findings are vital for developing analytical methods for FYL-67 and its metabolites in biological samples, aiding in pharmacodynamics and toxicodynamics studies (Sang et al., 2016).Nitrogen-Carbon-Linked Oxazolidinones with Gram-Negative Activity

A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinones, including pyrazole derivatives, exhibited antibacterial activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. Substituent effects on the azole moieties significantly influenced their antibacterial efficacy (Genin et al., 2000).

Antitumor Activity

Antitumor Properties of Pyrazole Derivatives

A study involving the synthesis and characterization of pyrazole derivatives, including pyrimidin-2-amine and benzoic acid derivatives, showed promising results against breast cancer. The armed pyrazoles exhibited biological activity, suggesting their potential in cancer treatment (Titi et al., 2020).Synthesis and Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Novel pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and showed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. One compound, in particular, displayed potent inhibitory activity with a notable IC50 value, indicating its potential in cancer therapy (Abdellatif et al., 2014).

Neurological Disorder Treatment

- Pyrazoloquinazolines as Potential Neurological Disorder Agents

The synthesis of Pyrazolo[1,5-c]quinazolines under mild conditions revealed their potential as agents against neurological disorders. The study involved the condensation of thiochroman-4-one with 5-(2-aminophenyl)-1H-pyrazole and demonstrated the compound's molecular structure and supramolecular assembly (Quiroga et al., 2015).

Parkinson's Disease Treatment

- Optimization of Pyrimidines for Parkinson's Disease

A study focused on optimizing 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines as selective adenosine hA2A receptor antagonists for treating Parkinson's disease. One compound demonstrated improved solubility and was orally efficacious in a rat model, highlighting its potential in Parkinson's treatment (Zhang et al., 2008).

Antimicrobial Activity

- Pyrimidine Pyrazole Heterocycles and Antimicrobial Activity

A novel series of pyrimidine pyrazole derivatives showed promising antimicrobial activity against bacteria and fungi, indicating their potential as antimicrobial agents. Some compounds displayed significant activity against S. aureus and B. cereus (Kumar et al., 2014).

mTOR Inhibition for Cancer Therapy

- Discovery of Selective mTOR Inhibitors for Cancer Therapy

Research led to the discovery of potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a crucial factor in cell growth and cancer. These inhibitors showed promise for cancer therapy due to their selective inhibition of mTOR over PI3K and other kinases (Nowak et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2-hydroxyethyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c19-4-1-18-12-10(7-15-18)13(21)17(9-14-12)8-11(20)16-2-5-22-6-3-16/h7,9,19H,1-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZAQSXULHRACP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=NN3CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

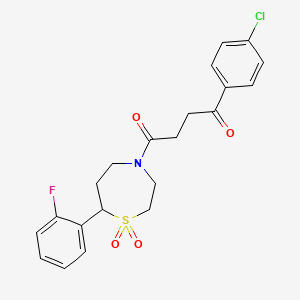

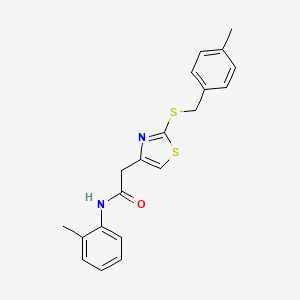

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2825996.png)

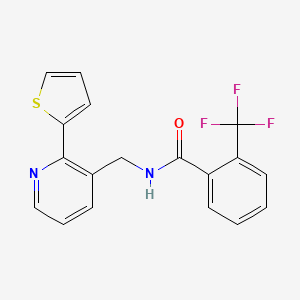

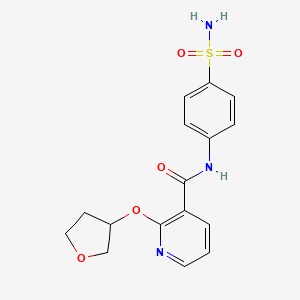

![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2826002.png)

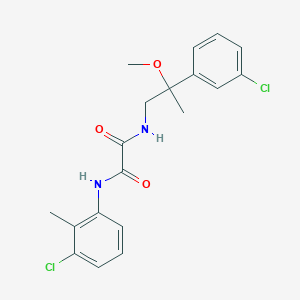

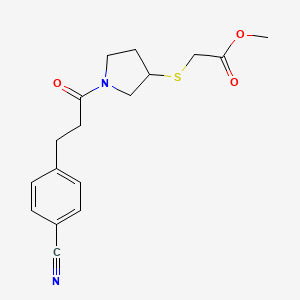

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2826010.png)

![Methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2826013.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide](/img/structure/B2826014.png)